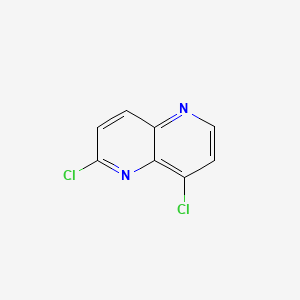

2,8-Dichloro-1,5-naphthyridine

Descripción

An Overview of Naphthyridine Chemistry

Naphthyridines are bicyclic heterocyclic organic compounds composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to a number of isomers, each with distinct electronic properties and three-dimensional shapes.

There are six possible isomers of naphthyridine, each differing in the position of the nitrogen atoms in the two rings: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govnih.gov This isomeric diversity is of profound significance in medicinal chemistry and materials science. The position of the nitrogen atoms influences the molecule's basicity, its ability to form hydrogen bonds, and its coordination properties with metal ions. nih.gov Consequently, different naphthyridine isomers and their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govup.ac.za The 1,5-naphthyridine (B1222797) scaffold, in particular, has been a focus of research due to its presence in various biologically active compounds.

The history of naphthyridine research dates back to the late 19th and early 20th centuries. The first synthesis of a naphthyridine derivative was reported in 1893. digitallibrary.co.in Early research focused on the fundamental synthesis and characterization of these novel heterocyclic systems. A significant milestone in the field was the adaptation of the Skraup synthesis, a well-established method for quinoline (B57606) synthesis, to produce the parent 1,5-naphthyridine. digitallibrary.co.in Over the decades, the synthetic methodologies have evolved, providing access to a vast array of substituted naphthyridines. The discovery of the potent antibacterial activity of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, in the 1960s, spurred a significant increase in research interest in this class of compounds, leading to the development of numerous clinically important drugs. mdpi.com

Rationale for Research Focus on 2,8-Dichloro-1,5-naphthyridine

The primary rationale for the academic and industrial focus on this compound lies in its utility as a versatile synthetic intermediate. The two chlorine atoms on the 1,5-naphthyridine core are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. researchgate.netnih.gov This reactivity allows for the facile introduction of a wide variety of functional groups at the 2- and 8-positions of the naphthyridine ring.

This strategic derivatization is central to structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. By systematically replacing the chlorine atoms with different substituents, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets. For instance, research into novel antimalarial agents has extensively utilized this compound as a starting material to synthesize libraries of 2,8-disubstituted-1,5-naphthyridines for screening against Plasmodium falciparum. nih.govnih.govresearchgate.net

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of academic research. The primary objectives are to:

Situate the compound within the broader field of naphthyridine chemistry.

Elucidate its significance as a key synthetic intermediate.

Detail its synthesis and chemical reactivity.

Present available physicochemical and spectroscopic data.

By adhering to this structured outline, the article aims to deliver a thorough and scientifically accurate account of this compound's role in advancing chemical synthesis and medicinal chemistry research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,8-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPSOSBJIWVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345876 | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-76-8 | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 2,8 Dichloro 1,5 Naphthyridine

The preparation of 2,8-Dichloro-1,5-naphthyridine is a critical step in the synthetic pathway towards more complex derivatives. The most common and effective method involves the chlorination of a dihydroxy precursor.

A key synthetic route to 2,8-disubstituted-1,5-naphthyridines commences with the formation of a dihydroxy-1,5-naphthyridine core, which is then converted to the pivotal 2,8-dichloro intermediate. nih.gov This transformation is typically achieved by treating the dihydroxy compound with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The reaction is generally heated to ensure complete conversion. The resulting this compound is a stable, solid compound that can be purified and used in subsequent reactions.

Chemical Reactivity and Research Applications

The chemical utility of 2,8-Dichloro-1,5-naphthyridine is dominated by the reactivity of its two chlorine atoms. These positions are activated towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential or simultaneous replacement of the chloro groups with a diverse range of nucleophiles. researchgate.netnih.gov

This reactivity has been extensively exploited in the synthesis of compounds with potential therapeutic applications. For example, in the development of novel antimalarial agents, the chlorine atoms of this compound are displaced by various amines and alcohols to generate libraries of candidate molecules. nih.govnih.gov The differential reactivity of the 2- and 8-positions can sometimes be exploited to achieve selective monosubstitution, further enhancing the synthetic utility of this intermediate.

Physicochemical and Spectroscopic Data

Established Synthetic Routes

The traditional synthesis of this compound has relied on classical chemical transformations, providing a foundation for accessing this scaffold.

Synthesis via 1,5-Naphthyridine (B1222797) 1,5-Dioxide and Phosphorus Oxychloride

An established method for the preparation of dichloronaphthyridines involves the treatment of the corresponding naphthyridine N-oxide with a chlorinating agent. While specific details for the 2,8-dichloro isomer starting directly from 1,5-naphthyridine 1,5-dioxide are not extensively documented in the provided search results, a related synthesis of 2,7-dichloro-1,8-naphthyridine (B19096) highlights a general and analogous approach. In this procedure, the N-oxide precursor is heated with a mixture of phosphorus pentachloride and phosphorus oxychloride to yield the dichlorinated product. chemicalbook.com This method provides a direct route to the dichloro derivative, leveraging the reactivity of the N-oxide functionality.

Unambiguous Synthetic Routes

Unambiguous synthetic pathways are crucial for ensuring the precise placement of substituents on the naphthyridine core. One such strategy involves building the naphthyridine ring system from appropriately substituted pyridine precursors. These methods often provide better control over the final substitution pattern compared to direct chlorination of the parent heterocycle. While the direct unambiguous synthesis of this compound is not explicitly detailed in the provided results, the synthesis of various substituted 1,5-naphthyridines often begins with a substituted 3-aminopyridine (B143674). nih.gov The Skraup reaction, a classic method for quinoline (B57606) synthesis, has also been adapted for the preparation of 1,5-naphthyridine derivatives from 3-aminopyridines and glycerol (B35011). nih.gov

Alternative and Emerging Synthetic Strategies for Dichloronaphthyridines

Modern synthetic chemistry has introduced powerful new tools for the construction and functionalization of heterocyclic systems like 1,5-naphthyridine. These methods offer greater flexibility and efficiency in accessing a diverse range of substituted analogs.

Palladium-Catalyzed Amination (Buchwald−Hartwig Amination) for Substituted Analogs

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of substituted 1,5-naphthyridine derivatives. nih.gov For instance, 2-amino-1,5-naphthyridine derivatives can be obtained through the palladium-catalyzed amination of the corresponding chloro- or bromo-naphthyridine with various amines. nih.gov The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand, such as XantPhos. nih.gov This strategy is particularly valuable for introducing diverse amino substituents at specific positions on the naphthyridine core, enabling the exploration of structure-activity relationships in medicinal chemistry programs. nih.govsemanticscholar.org The development of more efficient catalyst systems has expanded the scope of this reaction to include challenging substrates and milder reaction conditions. wikipedia.org

| Catalyst System Component | Role in Buchwald-Hartwig Amination | Example Ligands |

| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | XantPhos, BINAP, DPPF |

| Base | Activates the amine nucleophile and facilitates the reductive elimination step. | Sodium tert-butoxide, Cesium carbonate |

| Solvent | Provides the reaction medium. | Toluene, Dioxane |

Nucleophilic Substitution Reactions (SNAr) with Dichloro Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. youtube.comyoutube.com Dichloronaphthyridines, with their electron-withdrawing nitrogen atoms, are excellent substrates for SNAr reactions. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups onto the naphthyridine scaffold. nih.gov Microwave-assisted SNAr reactions have been shown to be particularly effective for the rapid synthesis of libraries of substituted 1,5-naphthyridine compounds. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, selective amination at one of the chloro positions can be achieved under specific conditions. nih.gov

| Nucleophile | Resulting Functional Group | Significance |

| Amines | Amino | Introduction of diverse side chains for medicinal chemistry applications. nih.gov |

| Alkoxides | Alkoxy | Modification of electronic properties and solubility. |

| Thiolates | Thioether | Introduction of sulfur-containing functionalities. nih.gov |

Stille Cross-Coupling Reactions in Naphthyridine Synthesis

The Stille cross-coupling reaction is another powerful palladium-catalyzed method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organotin reagent with an organic halide or triflate. wikipedia.org The Stille reaction has been utilized in the synthesis of the 1,5-naphthyridine ring system itself. nih.gov For example, a chloronitropyridine can be coupled with an organotin reagent, followed by further transformations to construct the second ring of the naphthyridine core. nih.gov This approach allows for the introduction of various carbon-based substituents, expanding the structural diversity of accessible 1,5-naphthyridine derivatives. nih.gov

| Component | Description |

| Organotin Reagent (Organostannane) | Provides one of the carbon fragments for the new C-C bond. |

| Organic Halide or Triflate | Provides the other carbon fragment for the new C-C bond. |

| Palladium Catalyst | Facilitates the cross-coupling reaction. |

| Ligand | Stabilizes the palladium catalyst. |

Other Cyclization Reactions (e.g., Skraup, Friedländer, Gould-Jacobs, Conrad-Limpach, Povarov) as Precursors or Analogue Synthesis

A variety of named reactions in organic chemistry are pivotal for assembling the 1,5-naphthyridine skeleton. These methods typically start from substituted pyridines and employ different strategies to form the second fused pyridine ring. The resulting naphthyridine derivatives, often hydroxylated or aminated, are key intermediates that can be converted to the desired dichloro-analogue.

The Skraup reaction , traditionally used for quinoline synthesis, can be adapted to produce 1,5-naphthyridines. nih.govwikipedia.org This reaction involves heating a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. nih.govwikipedia.orgmdpi.com Modified Skraup syntheses have also been developed for preparing various fused 1,5-naphthyridine systems. mdpi.comnih.gov

The Friedländer synthesis offers a versatile route to substituted naphthyridines. nih.govresearchgate.net This method involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone or ester, typically under base catalysis. wikipedia.orgresearchgate.netthieme-connect.de This approach is widely applicable for the synthesis of various 1,5-naphthyridine derivatives. nih.govacs.orgnih.gov

The Gould-Jacobs reaction is particularly relevant as it directly yields 4-hydroxy-1,5-naphthyridine derivatives, which are prime precursors for chlorination. mdpi.comresearchgate.net The reaction sequence begins with the condensation of a 3-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. thieme-connect.dewikipedia.org Subsequent hydrolysis and decarboxylation afford the 4-hydroxynaphthyridine. wikipedia.org The hydroxyl group can then be substituted with chlorine, often using reagents like phosphorus oxychloride.

| Reaction | Starting Materials | Key Intermediate/Product | Relevance to Dichloro-Derivative |

| Skraup Reaction | 3-Aminopyridine, Glycerol, Oxidizing Agent | 1,5-Naphthyridine | Forms the core naphthyridine ring. nih.govmdpi.com |

| Friedländer Synthesis | 2-Aminopyridine-3-carbaldehyde, Active Methylene Compound | Substituted 1,5-Naphthyridine | Versatile method for building the core structure. wikipedia.orgthieme-connect.de |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,5-naphthyridine derivatives | Provides a direct precursor for chlorination. mdpi.comwikipedia.org |

| Conrad-Limpach Synthesis | 3-Aminopyridine, β-ketoester | 4-Hydroxy-1,5-naphthyridine (4-quinolone) | Alternative route to hydroxylated precursors. mdpi.comwikipedia.org |

| Povarov Reaction | Aromatic amine, Aldehyde, Alkene (or alkyne) | Tetrahydro-1,5-naphthyridine derivatives | Forms a reduced naphthyridine core that can be aromatized. nih.govmdpi.commdpi.com |

The Conrad-Limpach synthesis provides another pathway to 4-hydroxyquinolines and can be applied to the synthesis of 4-hydroxy-1,5-naphthyridines. mdpi.com This reaction involves the condensation of an aminopyridine with a β-ketoester. wikipedia.org Depending on the reaction conditions (thermal or acid-catalyzed cyclization), different isomers can be favored. The resulting 4-hydroxynaphthyridines are valuable intermediates for subsequent chlorination.

The Povarov reaction , an aza-Diels-Alder reaction, is used to synthesize tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This cycloaddition reaction typically involves an aromatic amine, an aldehyde, and an alkene. mdpi.commdpi.com While this method yields a saturated heterocyclic ring, subsequent dehydrogenation or aromatization can provide the fully aromatic 1,5-naphthyridine core, which can then undergo further functionalization.

Strategies for Isomer Differentiation and Purification in Dichloronaphthyridine Synthesis

The synthesis of dichloronaphthyridines can often lead to the formation of a mixture of isomers, necessitating effective strategies for their separation and characterization. The specific substitution pattern on the starting materials and the choice of cyclization strategy can influence the regioselectivity of the reaction, but the formation of isomeric byproducts is common.

Differentiation between isomers of dichloronaphthyridine is primarily accomplished using modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, is a powerful tool for structure elucidation. The chemical shifts, coupling constants, and through-space correlations observed in 2D NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the substitution pattern on the naphthyridine core. Mass spectrometry is used to confirm the molecular weight and elemental composition of the isomers. windows.net

The purification of dichloronaphthyridine isomers relies on established laboratory techniques that exploit differences in their physical properties.

Column chromatography is one of the most common methods for separating isomeric mixtures. By carefully selecting the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a single solvent or a solvent gradient), isomers with different polarities can be effectively separated. nih.gov

Crystallization is another powerful purification technique. Fractional crystallization can be employed to separate isomers based on differences in their solubility in a particular solvent system. Obtaining a single-crystal suitable for X-ray crystallography provides unambiguous proof of the molecular structure and isomeric identity.

Sublimation can be effective for purifying volatile solid compounds, a property that may differ between isomers. thieme-connect.de

The choice of purification strategy is often determined by the scale of the synthesis and the specific physical properties of the isomers in the mixture. A combination of these techniques is frequently required to obtain a dichloronaphthyridine isomer in high purity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for halogenated 1,5-naphthyridines. This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the halide leaving group. researchgate.netlibretexts.org The presence of electron-withdrawing groups, such as the nitrogen atoms in the 1,5-naphthyridine core, stabilizes the anionic intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com

Amination Reactions of Halogenated 1,5-Naphthyridines

The introduction of amino groups onto the 1,5-naphthyridine scaffold is a frequently employed strategy in the synthesis of biologically active molecules. This is readily achieved through SNAr reactions with various amines. For instance, the chlorine atoms in this compound can be displaced by amines under thermal or microwave-assisted conditions. nih.gov

In a notable example, chlorinated naphthyridines have been subjected to microwave-assisted nucleophilic substitution with appropriate amines to generate novel pharmacophores. nih.gov Similarly, 2,8-disubstituted-1,5-naphthyridine analogues have been synthesized by reacting the corresponding brominated intermediate with commercially available amines in the presence of cesium carbonate at elevated temperatures. nih.gov The reaction of 4-chloro-1,5-naphthyridine (B1297630) derivatives with amines, sometimes following deprotonation of the amine with a strong base like sodium hydride, leads to the formation of 4-amino-1,5-naphthyridine derivatives. mdpi.com

Selective amination can also be achieved. For example, the chlorine atom in a 1,5-naphthyridine derivative was selectively substituted using ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures. nih.gov An alternative two-step method involves an azidation reaction with sodium azide (B81097), followed by reduction of the azide to an amine using a reducing agent like tin(II) chloride. nih.gov

Table 1: Examples of Amination Reactions on Halogenated 1,5-Naphthyridines

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Chlorinated 1,5-naphthyridine | Amine, Microwave | Amino-1,5-naphthyridine | SNAr | nih.gov |

| Brominated 1,5-naphthyridine | Amine, Cs₂CO₃ | 2,8-Disubstituted-1,5-naphthyridine | SNAr | nih.gov |

| 4-Chloro-1,5-naphthyridine | Amine, NaH | 4-Amino-1,5-naphthyridine | SNAr | mdpi.com |

| Chloro-1,5-naphthyridine | NH₄OH | Amino-1,5-naphthyridine | SNAr | nih.gov |

| Chloro-1,5-naphthyridine | 1. NaN₃ 2. SnCl₂ | Amino-1,5-naphthyridine | Azidation/Reduction | nih.gov |

Substitution with Oxygen Nucleophiles (e.g., Methoxide)

The chlorine atoms of this compound can also be displaced by oxygen-based nucleophiles. A common example is the reaction with sodium methoxide (B1231860) to introduce a methoxy (B1213986) group onto the naphthyridine ring. This alkoxylation is a key step in the synthesis of various functionalized 1,5-naphthyridines. For instance, a sequential alkoxylation-amination of dichloronaphthyridine derivatives has been used to prepare alkoxy amino-1,5-naphthyridines. nih.gov In one synthetic route, 8-bromo-2-methoxynaphthyridine was prepared and subsequently used in cross-coupling reactions. nih.gov

Substitution with Other Heteroatom Nucleophiles

Beyond amines and alkoxides, other heteroatom nucleophiles can participate in SNAr reactions with halogenated 1,5-naphthyridines. For example, the synthesis of trifluoromethylthio substituted corannulene (B50411) has been achieved by reacting iodocorannulene with CuSCF₃. While not a direct example on this compound, it demonstrates the principle of using sulfur-based nucleophiles in SNAr reactions on related aromatic systems.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the 1,5-naphthyridine core. uwindsor.ca These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Further Functionalization

The chlorine atoms on this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are generally tolerant of many functional groups, allowing for their application in the synthesis of complex molecules. uwindsor.ca For example, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been used to synthesize 2-amino-1,5-naphthyridine derivatives. nih.govnih.gov This reaction utilizes a palladium catalyst in the presence of a phosphine ligand to couple an amine with the halogenated naphthyridine. nih.gov

Stille Coupling with Organostannanes

The Stille reaction, which couples an organohalide with an organostannane (organotin compound) in the presence of a palladium catalyst, is a versatile method for creating new carbon-carbon bonds. wikipedia.org This reaction has been employed in the synthesis of 1,5-naphthyridine derivatives. nih.govresearchgate.net For instance, a chloronitropyridine was reacted with tributyl(1-ethoxyvinyl)tin in a Stille cross-coupling reaction as a key step in the construction of a 1,5-naphthyridine ring system. nih.gov Organostannanes are advantageous due to their stability to air and moisture, and many are commercially available. wikipedia.org The reaction is generally effective with sp²-hybridized organic groups, such as vinyl and aryl groups, attached to the tin atom. wikipedia.org The addition of copper(I) iodide (CuI) can sometimes accelerate the reaction rate. harvard.edu

Table 2: Examples of Stille Coupling Reactions

| Organohalide | Organostannane | Catalyst System | Product | Reference |

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | 1,5-Naphthyridine precursor | nih.gov |

| Aryl Halide | Organostannane | Pd(PPh₃)₂(Cl)₂ | Aryl-substituted product | nih.gov |

Negishi Coupling and Related Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, tolerating a wide range of functional groups and allowing for the coupling of sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org While direct examples of Negishi coupling on this compound are not extensively documented in readily available literature, the principles of the reaction are broadly applicable to halogenated heterocyclic systems. organic-chemistry.orgnih.gov The chlorine atoms on the this compound ring serve as leaving groups, which can react with various organozinc reagents in the presence of a suitable catalyst. wikipedia.org

Given the nature of the 1,5-naphthyridine core, related palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings are more commonly reported for functionalizing such scaffolds. nih.govnih.gov For instance, a regioselective Suzuki–Miyaura coupling has been effectively used to functionalize the 2-position of 1,5-naphthyridine derivatives, suggesting a difference in reactivity between the C2 and C8 positions. nih.govmdpi.com This selectivity allows for the stepwise introduction of different substituents. Similarly, Stille couplings have been employed for the functionalization of other dichloronaphthyridine isomers. nih.gov These related reactions underscore the potential of this compound to undergo C-C bond-forming reactions, which are crucial for the synthesis of complex molecular architectures.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Naphthyridine Scaffolds (Data is illustrative of reactions on related naphthyridine systems)

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Aryl/Vinyl Halide | Organozinc Reagent | Pd(0) or Ni(0) complexes | Unsymmetrical Biaryls, etc. | wikipedia.orgorganic-chemistry.org |

| Suzuki–Miyaura Coupling | 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acid | Not Specified | 8-Aryl-2-methoxynaphthyridine | nih.govmdpi.com |

| Stille Coupling | Aryl Halide | Organotin Reagent | Pd(OAc)₂/DABCO | Biaryls, Alkenes, Alkynes | nih.govacs.org |

Reduction Reactions

Hydrogenation and Reductive Transformations

The hydrogenation of naphthyridine derivatives can lead to the reduction of one or both of the heterocyclic rings. Asymmetric hydrogenation of substituted 1,5-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.govresearchgate.net This process highlights a method for creating chiral, saturated aza-heterocycles from the aromatic naphthyridine core. Another approach involves transfer hydrogenation using a cobalt catalyst and formic acid as a hydrogen source, which can reduce 1,5-naphthyridines under mild conditions while tolerating other functional groups. nih.gov For this compound, catalytic hydrogenation also carries the risk of reductive dehalogenation, where the chlorine atoms are replaced by hydrogen, a common side reaction when using catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Selective Reductions of Halogenated Naphthyridines

Achieving selective reduction is crucial when other reducible functional groups are present or when aiming to preserve the halogen substituents for subsequent reactions. For halogenated nitroarenes, methods have been developed using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C under controlled heating to selectively reduce the nitro group without removing the halogen atoms. This demonstrates that reaction conditions can be tuned to prevent dehalogenation. While not directly documented for this compound, these principles suggest that careful selection of reagents and conditions, such as using specific transfer hydrogenation systems, could potentially allow for the selective reduction of one part of the molecule while leaving the C-Cl bonds intact. nih.gov

Oxidation Reactions

The oxidation of 1,5-naphthyridines primarily occurs at the nitrogen atoms to form the corresponding N-oxides. mdpi.com This transformation can be achieved using various oxidizing agents, such as peroxy acids. A notable green chemistry approach involves the use of whole-cell bioconversions, which have been shown to be a controllable and chemoselective method for the synthesis of 1,5-naphthyridine N-oxides. mdpi.com This biocatalytic method can be highly regioselective, forming specific mono-N-oxides even in the presence of other oxidation-sensitive groups. mdpi.com The resulting N-oxides are valuable intermediates as the N-oxide functional group can facilitate subsequent nucleophilic substitution reactions at the 2- and 4-positions of the naphthyridine ring. mdpi.com Additionally, sulfoxide (B87167) derivatives can be prepared by oxidizing the corresponding sulfides, which can then be used in further C-C bond-forming reactions. mdpi.com

Side Chain Modifications and Derivatization from this compound

The most significant and widely exploited reactivity of this compound lies in the displacement of its chlorine atoms via nucleophilic aromatic substitution (SNAr). nih.govyoutube.comyoutube.com The electron-deficient nature of the naphthyridine ring activates the chlorine-bearing carbons towards attack by nucleophiles. libretexts.org This allows for the introduction of a diverse array of side chains by reacting the dichloro-scaffold with various nucleophiles such as amines, alcohols, and thiols.

Research has demonstrated the sequential functionalization of dichloronaphthyridine derivatives. nih.gov This stepwise approach, often facilitated by the differential reactivity of the C2 and C8 positions or by controlled reaction conditions, enables the synthesis of asymmetrically substituted 2,8-disubstituted-1,5-naphthyridines. For example, a common strategy involves an initial alkoxylation or cross-coupling reaction at one position, followed by amination at the second position. nih.gov This method has been used to prepare libraries of compounds for various applications, including medicinal chemistry. nih.gov

Table 2: Examples of Derivatization via Nucleophilic Substitution (Data is illustrative of reactions on related dihalonaphthyridine systems)

| Starting Material | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dichloronaphthyridine | Alkoxide (e.g., NaOR) | Heating | Alkoxy-chloro-naphthyridine | nih.gov |

| Alkoxy-chloro-naphthyridine | Amine (R-NH₂) | Heating, Microwave | Alkoxy-amino-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine | Ammonium Hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine | Sodium Azide (NaN₃) | - | 2-Azido-1,5-naphthyridine | nih.gov |

Synthesis of Substituted 1,5-Naphthyridine Analogues

The chloro-substituents on the 1,5-naphthyridine ring are effective leaving groups, enabling the synthesis of numerous analogues through substitution reactions.

Amino-Substituted 1,5-Naphthyridines

The introduction of amino groups onto the 1,5-naphthyridine scaffold can be achieved through several synthetic strategies. One common method involves the direct nucleophilic aromatic substitution (SNAr) of a chloro-substituted 1,5-naphthyridine. For instance, selective amination of a brominated chloro-1,5-naphthyridine derivative has been accomplished using ammonium hydroxide in a sealed tube at 140 °C. calpaclab.com An alternative route involves the conversion of a chloro group to an azide using sodium azide (NaN₃), followed by reduction of the azide to an amine with a reducing agent like tin(II) chloride (SnCl₂). calpaclab.com

For more complex amines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed. calpaclab.com This method allows for the formation of C-N bonds between the naphthyridine ring and a variety of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand. calpaclab.com Another classical method for direct amination of the naphthyridine ring is the Chichibabin reaction, which uses potassium amide in liquid ammonia (B1221849) to introduce an amino group by replacing a ring hydrogen. google.com

Alkylamino-Substituted Naphthyridines

Alkylamino groups can be introduced onto the 1,5-naphthyridine core, often starting from chlorinated precursors. nih.gov Microwave-assisted nucleophilic substitution reactions provide an efficient pathway for this transformation, where chlorinated 1,5-naphthyridines are reacted with appropriate primary or secondary alkylamines to yield the desired alkylamino-substituted products. nih.gov This methodology has been used to develop pharmacophores for potential antiviral applications. nih.gov

A series of 2,8-disubstituted-1,5-naphthyridine analogues have been synthesized via nucleophilic aromatic substitution on a brominated key intermediate using various commercially available amines in the presence of cesium carbonate at elevated temperatures. calpaclab.com Similarly, 4-chloro-1,5-naphthyridine can be reacted with various amines to introduce substituents at the C4 position. Current time information in Bangalore, IN.

Cyano-Substituted Naphthyridines

The cyano group can be incorporated into the 1,5-naphthyridine structure through metal-catalyzed cyanation reactions. nih.gov For this transformation, a less reactive leaving group, such as a triflate, is often used. The nucleophilic displacement of the triflate group with a cyanide source, catalyzed by a transition metal complex, yields the corresponding cyano-substituted derivative. nih.gov For example, a C-2 triflate on the 1,5-naphthyridine ring can be converted to a C-2 cyano group. nih.gov

In the context of fused systems, a cyano benzo[b] uni.luacs.orgnaphthyridine derivative has been prepared in a two-step process starting from 3-aminoquinoline-2-carboxylate. acs.orgnih.gov The initial reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) forms an amidine intermediate, which then reacts with the acetonitrile (B52724) anion, followed by chlorination, to yield the final cyano-functionalized product. acs.orgnih.gov

Other Halogenated 1,5-Naphthyridine Isomers

Besides the 2,8-dichloro isomer, other dichlorinated isomers of 1,5-naphthyridine serve as important synthetic intermediates. While specific synthetic routes for all isomers are not universally detailed, general methods for halogenating naphthyridinone precursors are well-established. Current time information in Bangalore, IN.

2,6-Dichloro-1,5-naphthyridine : The synthesis of this isomer has been reported via the chlorination of 6-methoxy-1,5-naphthyridin-2(1H)-one. chemicalbook.com The reaction is typically carried out using phosphorus oxychloride (POCl₃) under reflux conditions. chemicalbook.com

2,4-Dichloro-1,5-naphthyridine (B1582901) : This isomer is a recognized compound within the 1,5-naphthyridine family. acs.org However, detailed synthetic procedures are not widely available in surveyed literature. acs.org Generally, such compounds are accessible through the chlorination of the corresponding dihydroxynaphthyridine precursor using reagents like phosphorus oxychloride or phosphorus pentachloride. Current time information in Bangalore, IN.

2,7-Dichloro-1,5-naphthyridine : Synthesis information for this specific isomer is limited in the literature, with more focus placed on the 1,8- and 2,7-naphthyridine (B1199556) isomeric cores. chemicalbook.commdpi.com

3,8-Dichloro-1,5-naphthyridine : This compound is identified by CAS Number 28252-81-5. calpaclab.com Like the 2,4-dichloro isomer, specific preparations are not extensively documented, but would likely follow standard chlorination protocols from a 1,5-naphthyridine-3,8-dione or its tautomeric dihydroxy form. calpaclab.comCurrent time information in Bangalore, IN.

Fused 1,5-Naphthyridine Systems Derived from or Related to this compound

The 1,5-naphthyridine scaffold can be annulated with various carbocyclic rings to create complex, polycyclic aromatic systems. These fused systems are often synthesized using classical cyclization and cycloaddition reactions. acs.orgnih.govnih.govtubitak.gov.trgoogle.comnih.gov

Fused Carbocycles (e.g., Benzo[b], Benzo[c], Naphtho, Indeno Fusions)

Benzo[b] uni.luacs.orgnaphthyridines : The synthesis of this fused system is commonly achieved through the Friedländer reaction, which involves the condensation of a 3-aminopyridine or 3-aminoquinoline (B160951) derivative with a carbonyl compound. acs.orgnih.gov A modified Friedländer reaction using 3-aminoquinaldehyde and 2-acetylpyridine, for example, yields a pyridin-2-yl-substituted benzo[b] uni.luacs.orgnaphthyridine. acs.orgnih.gov The Skraup synthesis, using similar starting materials, is another classical approach. acs.orgnih.gov More recently, a manganese(III)-mediated domino cascade reaction involving cyclopropanols and 2-(2-isocyanophenyl)acetonitriles has been developed as a novel and efficient method for constructing polysubstituted benzo[b] uni.luacs.orgnaphthyridines. Current time information in Bangalore, IN.mdpi.com

Benzo[c] uni.luacs.orgnaphthyridines : These isomers can be prepared via [4+2] cycloaddition reactions. acs.org An intramolecular Diels-Alder reaction of an o-furyl(allylamino)pyridine, mediated by microwave irradiation and an acid catalyst, can produce 5,6-dihydrobenzo[c] uni.luacs.orgnaphthyridines. acs.org Another approach is the Semmler-Wolff transposition of oximes, which can lead to the formation of 3,4-dihydrobenzo[c] uni.luacs.orgnaphthyridin-2(1H)-ones. acs.org

Naphtho uni.luacs.orgnaphthyridines : The synthesis of naphtho-fused 1,5-naphthyridines can be accomplished through multi-step sequences. For example, nitropyridylnaphthalene serves as a key intermediate for naphtho[1,8-bc] uni.luacs.orgnaphthyridine derivatives. acs.org A Skraup synthesis utilizing 4-amino-quinoline and glycerol can be used to construct the naphtho[2,1-b] uni.luacs.orgnaphthyridine skeleton. acs.org

Indeno uni.luacs.orgnaphthyridines : The preparation of 7H-indeno[2,1-c] uni.luacs.orgnaphthyridine derivatives is often carried out using a Povarov-type [4+2] cycloaddition reaction. acs.org This reaction can be performed in a stepwise or multicomponent fashion, typically involving the reaction of indene (B144670) with an N-(3-pyridyl)aldimine, which is generated in situ from 3-aminopyridine and an aldehyde. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,8 Dichloro 1,5 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. uoi.gr By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map the carbon-hydrogen framework of a molecule. uoi.gr

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. In halogenated naphthyridines, the chemical shifts and coupling constants of the aromatic protons are highly informative.

For 2,8-dichloro-1,5-naphthyridine, the molecule has a plane of symmetry. This symmetry means there are only two unique proton environments. The proton at C3 (H-3) is equivalent to the one at C7 (H-7), and the proton at C4 (H-4) is equivalent to the one at C6 (H-6).

Expected Spectrum: The ¹H NMR spectrum is expected to show two signals, both of which will be doublets due to coupling between adjacent protons (H-3 with H-4, and H-7 with H-6).

Chemical Shifts (δ): The presence of electronegative chlorine atoms and the ring nitrogen atoms deshields the protons, causing them to resonate at a lower field (higher ppm values) compared to benzene. uoi.gr Protons adjacent to the nitrogen atoms are typically shifted further downfield.

Coupling Constants (J): The coupling between these adjacent protons (a three-bond coupling, ³JHH) is expected to result in a typical ortho-coupling constant of approximately 8-9 Hz.

Analysis of a closely related isomer, 2,4-dichloro-1,5-naphthyridine (B1582901), shows a singlet for the proton at C-3 and a set of doublets of doublets for the protons on the other ring, which is consistent with its structure. dtic.mil Similarly, various 8-chloro-1,5-naphthyridine derivatives show characteristic signals for the naphthyridine core protons, often appearing as doublets and doublets of doublets in the 7.5-9.0 ppm range. up.ac.za

Table 1: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-7 | 8.0 - 8.5 | Doublet (d) | ~8-9 |

| H-4, H-6 | 8.5 - 9.0 | Doublet (d) | ~8-9 |

Carbon-13 NMR provides information on the carbon skeleton of a molecule. savemyexams.com Each non-equivalent carbon atom produces a distinct signal in the spectrum. weebly.comudel.edu

For this compound, the molecular symmetry results in four unique carbon environments. Therefore, the ¹³C NMR spectrum is expected to display four distinct signals.

C-2 and C-8: These carbons are directly attached to chlorine atoms, which causes a significant downfield shift. They are expected to appear in the 140-155 ppm region.

C-3 and C-7: These carbons are adjacent to the chlorinated carbons and are expected to have chemical shifts in the 120-130 ppm range.

C-4 and C-6: These carbons are adjacent to the nitrogen atoms and are typically found at lower fields, likely in the 140-150 ppm range.

C-4a and C-8a (bridgehead carbons): These carbons are also unique and would likely resonate in the 150-160 ppm region due to their proximity to the nitrogen atoms.

Spectra of the parent 1,5-naphthyridine (B1222797) show signals at approximately 151.1, 143.9, 137.4, and 124.3 ppm. chemicalbook.com The introduction of chlorine atoms would alter these values based on established substituent effects. uoi.gr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-2, C-8 | 140 - 155 |

| C-3, C-7 | 120 - 130 |

| C-4, C-6 | 140 - 150 |

| C-4a, C-8a | 150 - 160 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-muenchen.de For this compound (C₈H₄Cl₂N₂), high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

The most distinctive feature in the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion peak. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, which provides definitive evidence for the presence of two chlorine atoms. The monoisotopic mass of this compound is 197.97516 Da. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z (Da) |

| [M+H]⁺ | 198.98244 |

| [M+Na]⁺ | 220.96438 |

| [M-H]⁻ | 196.96788 |

| [M+NH₄]⁺ | 216.00898 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is used to identify the presence of specific functional groups. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands.

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic naphthyridine core.

C-H Bending: Out-of-plane bending vibrations for the aromatic protons appear in the 900-700 cm⁻¹ region. The pattern can sometimes help determine the substitution pattern on the aromatic rings.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the 800-600 cm⁻¹ region.

IR spectra of related naphthyridine structures confirm absorptions in these key regions, for instance, showing characteristic peaks around 1604, 1510, 1495, and 1456 cm⁻¹ for the aromatic system. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound by mapping the precise positions of atoms in the solid state. researchgate.net This technique can determine bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry unambiguously.

Table 4: Example X-ray Crystallographic Data for a 1,8-Naphthyridine (B1210474) Derivative (Compound 6•0.5CH₂Cl₂•0.5H₂O) rsc.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6887(8) |

| b (Å) | 13.1957(10) |

| c (Å) | 13.2036(11) |

| α (°) | 100.3880(10) |

| β (°) | 99.4120(10) |

| γ (°) | 111.1100(10) |

| Volume (ų) | 1492.3(2) |

| Temperature (K) | 180(2) |

This data is for an illustrative related compound and not for this compound itself. rsc.org

Spectroscopic Analysis for Confirmation of Isomeric Purity

Confirming the isomeric purity of this compound is critical, as synthetic procedures can potentially yield other isomers, such as 2,4-, 2,5-, or 4,8-dichloro-1,5-naphthyridines. Each isomer has a unique spectroscopic fingerprint.

NMR Spectroscopy: This is the most powerful method for distinguishing isomers. The symmetry of each isomer dictates the number of signals in both the ¹H and ¹³C NMR spectra. For example, 4,8-dichloro-1,5-naphthyridine (B1581724) would also have two unique proton signals and four unique carbon signals due to symmetry, but their chemical shifts and, crucially, the proton-proton coupling patterns would differ from the 2,8-isomer. An unsymmetrical isomer like 2,5-dichloro-1,5-naphthyridine would show four distinct proton signals and eight distinct carbon signals. dtic.mil

Mass Spectrometry: While MS cannot distinguish between isomers based on molecular weight alone, tandem MS (MS/MS) can sometimes reveal different fragmentation patterns that serve as a fingerprint for each isomer.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS or GC-MS), are highly effective at separating isomers. up.ac.zauni-muenchen.de The different retention times of the isomers provide a clear indication of the sample's purity.

By combining these techniques, researchers can unequivocally confirm the synthesis of the correct isomer, this compound, and assess its purity with high confidence.

Computational and Theoretical Studies on 2,8 Dichloro 1,5 Naphthyridine

Quantum Mechanical Calculations on Naphthyridine Systems

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of naphthyridine systems. Various theoretical methods have been employed to study these heterocycles. Density Functional Theory (DFT) is a widely used method for investigating equilibrium geometries and electronic properties. researchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional have been shown to accurately predict theoretical properties that align well with experimental spectroscopic data for related heterocyclic systems. researchgate.net

Semi-empirical methods, such as AM1 and PM3, have also been utilized to estimate a range of molecular properties for naphthyridine derivatives. nih.gov Furthermore, advanced techniques like first principles molecular dynamics (FPMD) simulations and static quantum chemical calculations have been used to examine the behavior of substituted 1,5-naphthyridines, particularly focusing on intermolecular interactions like proton transfer. nih.gov These calculations are crucial for designing molecules with specific electronic or biological functions.

Theoretical calculations can provide data on a variety of molecular parameters, as shown in the table below.

| Calculable Property | Description | Computational Method Example |

| Total Energy | The total energy of the molecule in its optimized geometry. | DFT (B3LYP/6-31G) |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | AM1, PM3 |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | AM1, PM3 |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, indicating its polarity. | DFT |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, key to chemical reactivity. | DFT |

| Global Quantum Descriptors | Includes hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω). | DFT, AM1, PM3 |

This table represents types of data that can be generated through quantum mechanical calculations based on studies of related naphthyridine systems.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For naphthyridine systems, the arrangement of electrons within the fused pyridine (B92270) rings is of significant interest. The 1,5-naphthyridine (B1222797) core is recognized as an electron-accepting moiety, a feature that is leveraged in the design of materials for electronics, such as thermally activated delayed fluorescence (TADF) emitters.

Computational studies, particularly using DFT and its time-dependent extension (TD-DFT), are employed to analyze the electronic structure. nih.govrsc.org These methods are used to calculate the energies of the frontier molecular orbitals, HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic absorption properties. researchgate.net A smaller energy gap generally corresponds to higher molecular reactivity. researchgate.net

Key electronic properties that can be determined from these analyses include:

Electron Affinity and Ionization Potential : These values relate to the ease with which the molecule can accept or donate electrons.

Global Reactivity Descriptors : Parameters such as chemical hardness (resistance to change in electron distribution), electronegativity (power to attract electrons), and the electrophilicity index (a measure of electrophilic character) can be calculated from the HOMO and LUMO energies. researchgate.net

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge distribution, hybridization, and the nature of bonding interactions within the molecule. researchgate.net

Electronic Absorption Spectra : TD-DFT calculations can predict the electronic transitions (e.g., π→π*) and the corresponding absorption wavelengths (λ_max_), which can be compared with experimental UV-Vis spectra. ias.ac.in

The presence of two chlorine atoms in 2,8-dichloro-1,5-naphthyridine significantly influences its electronic structure through inductive and resonance effects, making these theoretical analyses crucial for predicting its chemical behavior.

Reaction Mechanism Studies (e.g., Meisenheimer reaction, Nucleophilic Substitution)

Theoretical studies are instrumental in elucidating the pathways of chemical reactions involving naphthyridines.

Meisenheimer Reaction The formation of this compound can be achieved through a Meisenheimer reaction. The reaction of 1,5-naphthyridine 1,5-dioxide with phosphorus oxychloride (POCl₃) results in nucleophilic substitution by chloride ions at the ring carbons. This process does not yield a single product but rather a mixture of isomeric dichloronaphthyridines. Experimental work has confirmed that this compound is one of the major products formed in this reaction, alongside other isomers such as 2,4-dichloro-1,5-naphthyridine (B1582901) and 2,6-dichloro-1,5-naphthyridine. Computational studies of such reactions can help to rationalize the observed isomer distribution by calculating the activation energies for the formation of different intermediates and products.

Nucleophilic Substitution The chlorine atoms in this compound are good leaving groups, making the compound a valuable substrate for nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a wide array of substituted 1,5-naphthyridine derivatives. Various nucleophiles, including amines, thiols, and alkoxides, can be used to displace the chloro groups, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. nih.gov

Computational modeling can be applied to study the mechanism of these nucleophilic aromatic substitution (S_N_Ar) reactions. Such studies can determine whether the reaction proceeds through a concerted mechanism or via a stable intermediate, such as a Meisenheimer complex. Theoretical calculations can also predict the regioselectivity of the substitution, i.e., which of the two chlorine atoms is more susceptible to attack, by analyzing the electron density and electrostatic potential at the different carbon atoms of the naphthyridine ring.

Molecular Modeling and Docking Studies (if applicable for derivatives)

While direct docking studies on this compound itself may be limited, its derivatives have been the subject of significant molecular modeling research, particularly in drug discovery. The 1,5-naphthyridine scaffold is a common feature in molecules designed to interact with biological targets.

A prominent example involves the development of 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.govacs.org TGF-β signaling is implicated in various diseases, including cancer and fibrosis. In these studies, molecular docking was used to predict how the 1,5-naphthyridine-based inhibitors would bind to the ATP-binding site of the ALK5 kinase domain. nih.gov These computational models were crucial for optimizing the lead compounds to improve their potency and selectivity. nih.govacs.org

The validity of the docking predictions was subsequently confirmed by solving the X-ray crystal structure of an inhibitor (compound 19 in the study) in complex with the ALK5 protein. nih.govacs.org This experimental validation demonstrated the accuracy of the molecular modeling and confirmed the proposed binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been performed on various naphthyridine series to correlate their structural features with biological activity, such as the inhibition of DNA topoisomerase or photosystem II. nih.govnih.gov These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts. nih.gov

| Derivative/Compound | Target | Activity (IC₅₀) | Study Type |

| Compound 15 | ALK5 | 6 nM | Docking & Cellular Assay |

| Compound 19 | ALK5 | 4 nM | Docking & X-ray Crystallography |

Data from a study on 1,5-naphthyridine derivatives as ALK5 inhibitors. nih.govacs.org

Applications of 2,8 Dichloro 1,5 Naphthyridine in Medicinal Chemistry Research

Development of Bioactive Molecules

Role as a Key Building Block in Pharmaceutical Syntheses

2,8-Dichloro-1,5-naphthyridine is a key precursor in the synthesis of more complex, biologically active molecules. The chlorine atoms at the 2 and 8 positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This adaptability is fundamental to the construction of diverse chemical libraries for drug discovery. For instance, a regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of the 1,5-naphthyridine (B1222797) ring, which then permits the functionalization of the 8-position with different amines. This strategic approach enables the systematic development of 2,8-disubstituted-1,5-naphthyridine analogues, which have been evaluated for a range of therapeutic activities.

Synthesis of Anti-Ebola Virus Pharmacophores with a Naphthyridine Core

The Ebola virus, a member of the Filoviridae family, is responsible for a severe and often fatal hemorrhagic fever. The development of effective small-molecule antivirals is a high priority in combating this disease. Research has led to the development of novel anti-Ebola virus pharmacophores that feature a 1,5-naphthyridine core, originating from chlorinated naphthyridines. These compounds were synthesized through microwave-assisted nucleophilic substitution reactions with appropriate amines, yielding various alkylamino substituted derivatives. Although the direct antiviral mechanism of many compounds is still under investigation, some are thought to inhibit viral entry. The exploration of quinoline (B57606) derivatives, structurally related to naphthyridines, has also shown promise, with compounds like chloroquine (B1663885) and amodiaquine (B18356) demonstrating efficacy in inhibiting Ebola virus replication in vitro.

Development of Anti-Malarial Agents (e.g., connection to 2,4-dichloro-1,5-naphthyridine (B1582901) research)

Malaria, a parasitic disease caused by Plasmodium species, requires new medicines due to increasing drug resistance. The 1,5-naphthyridine scaffold has been a focus in the search for new antimalarial drugs. Specifically, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme for parasite survival.

Structure-activity relationship (SAR) studies on this series led to the discovery of compounds with basic groups at the 8-position that not only retained PfPI4K inhibitory activity but also exhibited a dual mode of action by inhibiting hemozoin formation. A representative compound from this series was effective in a mouse model of malaria at a single oral dose of 32 mg/kg and showed activity against drug-resistant strains.

Research on the related compound, 2,4-dichloro-1,5-naphthyridine, further underscores the importance of this chemical class in antimalarial research. This compound serves as a key intermediate in the synthesis of novel primaquine (B1584692) analogues. By replacing the quinoline moiety in primaquine with a 1,5-naphthyridine core, researchers aimed to reduce toxicity while maintaining antimalarial efficacy.

Table 1: Antimalarial Activity of Selected Naphthyridine Derivatives

| Compound | Target/Mechanism | Key Findings | Citation |

| 2,8-disubstituted-1,5-naphthyridines | PfPI4K inhibition, Hemozoin formation inhibition | Dual-action mechanism, effective in vivo, active against resistant strains. | |

| 1,5-Naphthyridine-primaquine analogues | DNA binding (presumed) | Reduced toxicity compared to primaquine while preserving activity. |

Research into Antimicrobial Agents (e.g., potential API, related to 1,8-naphthyridine (B1210474) research)

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Naphthyridine derivatives, particularly the 1,8-naphthyridine isomer, have a well-established history as antimicrobial agents, with nalidixic acid being the first of this class introduced into clinical practice. These compounds often work by inhibiting bacterial DNA gyrase.

While research on this compound specifically for antimicrobial use is less documented, the broader family of naphthyridines shows significant potential. Studies on various 1,8-naphthyridine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and P. aeruginosa. Some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, even when they don't possess direct antibacterial activity themselves. This synergistic effect suggests a role as antibiotic modulators.

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Naphthyridine Class | Target Bacteria | Activity/Mechanism | Citation |

| 1,8-Naphthyridines | Gram-positive & Gram-negative | DNA gyrase inhibition. | |

| 2-substituted-1,8-naphthyridines | E. coli, K. pneumonia, S. aureus, B. subtilis | Antibacterial activity with inhibition zones of 2-6 mm. | |

| 1,8-Naphthyridine-3-carbonitriles | Mycobacterium tuberculosis H37Rv | MIC values ranging from 6.25 to ≤50 μg/mL. | |

| 1,8-Naphthyridine derivatives | Multi-resistant *E |

Enzyme Inhibition Studies

The this compound framework serves as a crucial starting material for developing potent inhibitors against a range of clinically relevant enzymes. The two chlorine atoms at positions 2 and 8 are susceptible to nucleophilic substitution, allowing for the systematic introduction of various functional groups to probe enzyme active sites and optimize inhibitory activity.

Plasmodium protein kinases: Research has identified 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme for parasite survival. nih.govnih.gov In these studies, derivatives of this compound were synthesized and evaluated for their ability to block the kinase's activity. mdpi.com The enzymatic assays often use Plasmodium vivax PI4K (PvPI4K) as a suitable substitute, given that the catalytic regions of the two enzymes share 97% sequence homology. nih.gov Certain compounds in this class have demonstrated a dual mechanism of action, not only inhibiting PfPI4K but also interfering with the parasite's hemoglobin degradation pathway by inhibiting the formation of hemozoin. nih.govnih.gov This dual action is a promising strategy for antimalarial drug development.

DYRK1A Inhibitors: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in the pathogenesis of neurodegenerative conditions like Down syndrome and Alzheimer's disease. nih.govnih.gov Overexpression of DYRK1A is linked to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. nih.gov Consequently, the development of selective DYRK1A inhibitors is an active area of research. nih.govnih.gov The 1,5-naphthyridine scaffold is a key structural motif in the design of such inhibitors. mdpi.com The synthesis of these inhibitors often involves the nucleophilic aromatic substitution (S_NAr) reaction on a 1,5-naphthyridine core, where various amine groups are introduced to interact with the kinase's active site. mdpi.com While many reported inhibitors face challenges with selectivity, the versatility of the naphthyridine scaffold allows for extensive chemical modification to improve both potency and specificity. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway, particularly in single-strand break repair. nih.govnih.gov Inhibiting PARP-1 in cancers with existing DNA repair deficiencies (like those with BRCA mutations) can lead to synthetic lethality and tumor cell death. nih.gov This makes PARP-1 a significant target in oncology. nih.gov Naphthyridine-containing compounds are among the chemical classes explored for PARP-1 inhibition. Inhibition of PARP-1 can induce cell cycle arrest, typically at the G2/M checkpoint, leading to a decrease in cancer cell proliferation. nih.gov The development of PARP-1 inhibitors involves creating molecules that can effectively compete with the natural substrate (NAD+) in the enzyme's catalytic domain. The structural framework of this compound provides a foundation for building such competitive inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The this compound scaffold is an excellent tool for SAR exploration due to its defined substitution points at the C2 and C8 positions.

In the context of antimalarial drug discovery, SAR studies on 2,8-disubstituted-1,5-naphthyridines have yielded critical insights. nih.govnih.gov Researchers found that while the core scaffold was essential, the nature of the substituents at the C2 and C8 positions dramatically altered the compounds' potency and even their mechanism of action. nih.govnih.gov Specifically, the introduction of basic groups at the 8-position led to a shift in the primary mode of action from PfPI4K inhibition to the inhibition of hemozoin formation. nih.govnih.gov This highlights the importance of specific substitutions in directing the pharmacological profile of the resulting compounds.

Similarly, in the development of inhibitors for the transforming growth factor-beta type I receptor (ALK5), a target in fibrosis and cancer, optimization of a 1,5-naphthyridine hit compound led to potent and selective inhibitors. nih.gov The study demonstrated that specific aminothiazole and pyrazole (B372694) derivatives attached to the naphthyridine core resulted in compounds with nanomolar inhibitory concentrations. nih.gov

The general principles of SAR for naphthyridines in cancer research suggest that substituents at various positions play crucial roles. nih.gov For instance, in related 1,8-naphthyridines, an aminopyrrolidine group at C-7 and a carboxy group at C-3 were found to be important for cytotoxicity. nih.gov For the 1,5-naphthyridine series, the ability to selectively modify the C2 and C8 positions allows chemists to systematically tune properties such as target affinity, selectivity, and pharmacokinetic parameters.

| Target | Scaffold Position | Substituent/Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| Plasmodium PI4K / Hemozoin | C8-Position | Introduction of basic groups | Switched primary mechanism from PI4K inhibition to hemozoin formation inhibition. | nih.gov, nih.gov |

| TGF-beta type I receptor (ALK5) | Core Substituents | Addition of aminothiazole or pyrazole moieties | Led to potent inhibitors with IC50 values in the low nanomolar range (4-6 nM). | nih.gov |

| General Anticancer (1,8-Naphthyridine) | C7-Position | Aminopyrrolidine functionality | Considered essential for eliciting cytotoxicity. | nih.gov |

Pharmacological Mechanisms of Action of Naphthyridine-Based Compounds

Naphthyridine derivatives exhibit a wide spectrum of biological activities, which are achieved through diverse pharmacological mechanisms. ontosight.ainih.gov Their ability to interact with various biological targets is highly dependent on the isomer of the naphthyridine core and the specific nature and arrangement of its substituents. ontosight.ainih.gov

One of the most well-documented mechanisms is the inhibition of bacterial DNA gyrase. nih.gov Nalidixic acid, a pioneering 1,8-naphthyridine antibiotic, selectively blocks DNA replication in bacteria by inhibiting the A subunit of this enzyme. nih.gov This mechanism was the foundation for the development of the broader class of quinolone antibiotics.

In the realm of anticancer research, naphthyridines have been shown to function as topoisomerase inhibitors and DNA intercalators. nih.gov By interfering with topoisomerase enzymes, these compounds prevent the proper unwinding and re-ligating of DNA, which is essential for replication and transcription, ultimately leading to cancer cell death. Some derivatives have also been documented to induce apoptosis (programmed cell death) in cancer cells through both p53-dependent and p53-independent pathways. nih.gov

Furthermore, certain naphthyridine alkaloids display immunomodulatory effects. nih.gov For example, canthin-6-one, a 1,5-naphthyridine natural product, has been shown to reduce the production of pro-inflammatory mediators in animal models. nih.gov Other derivatives affect the central nervous system, exhibiting hypnotic or sedative activities by interacting with specific neurotransmitter receptors. nih.gov The core mechanism across these varied applications involves the specific binding of the naphthyridine derivative to a protein target, such as an enzyme or a receptor, thereby modulating its biological function. ontosight.ai

Drug Discovery and Lead Optimization Strategies involving this compound

Drug discovery is an iterative process that begins with identifying "hit" compounds, which are then refined into "lead" compounds with more desirable properties. preprints.org Lead optimization is the critical phase where a lead compound's structure is systematically modified to enhance its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). youtube.comresearchgate.net

This compound is an ideal starting scaffold for lead optimization strategies. Its two reactive chlorine atoms serve as chemical handles for diversification. Chemists can perform sequential nucleophilic substitution reactions to introduce a wide array of different chemical groups at the C2 and C8 positions. mdpi.com This allows for the rapid creation of a library of related but distinct molecules.

The general process of lead optimization using this scaffold involves:

Synthesis: A library of analogues is synthesized from the this compound starting material by reacting it with various nucleophiles (e.g., amines, alcohols, thiols). mdpi.com

In Vitro Screening: The new analogues are tested in rapid in vitro assays to measure their activity against the intended biological target (e.g., enzyme inhibition) and for initial safety flags (e.g., off-target effects). youtube.com

SAR Analysis: The data from the screening is analyzed to build a structure-activity relationship, guiding the design of the next generation of compounds. nih.gov

Iterative Refinement: This cycle of synthesis, testing, and analysis is repeated to progressively improve the compound's properties. Promising compounds with good in vitro profiles are then advanced to more complex cellular or in vivo models. youtube.com

This strategy of using a versatile core scaffold like this compound allows for an efficient exploration of the chemical space around a lead structure, accelerating the journey toward identifying a preclinical drug candidate. nih.govnih.gov

Applications of 2,8 Dichloro 1,5 Naphthyridine in Materials Science Research

Development of Advanced Materials with Specific Properties

The rigid, planar structure and the presence of nitrogen atoms make the 1,5-naphthyridine (B1222797) core an excellent scaffold for creating advanced materials. The chlorine substituents in 2,8-dichloro-1,5-naphthyridine offer reactive sites for further functionalization, allowing for the fine-tuning of the material's electronic and photophysical properties. This adaptability is crucial for designing materials with specific characteristics, such as high thermal stability and distinct photoluminescence, which are desirable in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net

Ligand Chemistry for Metal Complexes

The nitrogen atoms within the 1,5-naphthyridine ring system are strategically positioned for effective chelation of metal ions, making it a prime candidate for designing intricate ligands. researchgate.net The this compound derivative, in particular, serves as a versatile starting material for creating complex ligands that can coordinate with various metal centers.

Synthesis of Mono- and Bis-Naphthyridine Centered Tridentate Ligands

The 1,5-naphthyridine moiety has been successfully incorporated into new bidentate and tridentate ligands through established synthetic methods like Stille coupling and Friedländer condensation. bohrium.comacs.orgresearchgate.net For instance, this compound can be utilized in coupling reactions to produce more complex ligand architectures. bohrium.comacs.org These synthetic strategies allow for the creation of ligands where the naphthyridine unit can act as a bridge between multiple metal centers, leading to the formation of dinuclear or polynuclear complexes. bohrium.comacs.org

Ruthenium(II) Complexes and their Properties

Ruthenium(II) complexes incorporating 1,5-naphthyridine-based ligands have been a subject of significant research interest. These complexes are often prepared by reacting the synthesized ligands with ruthenium precursors such as [Ru(bpy-d8)2Cl2] or [Ru(tpy)Cl3]. bohrium.comacs.org The resulting mono- and dinuclear Ru(II) complexes exhibit interesting photophysical and electrochemical properties. bohrium.comacs.orgnih.gov The absorption spectra of these complexes often show a shift to lower energy (a red-shift) with increased delocalization of electrons or the addition of a second metal center. bohrium.comacs.org Furthermore, the protonation of any uncomplexed nitrogen atoms in the ligand can also lead to a red-shifting of the absorption band. bohrium.comacs.org The excited state lifetimes of such ruthenium complexes are typically in the nanosecond range. nih.gov

Communication Between Metal Centers in Dinuclear Complexes

A key area of investigation in dinuclear complexes is the degree of electronic communication between the two metal centers, which is mediated by the bridging ligand. bohrium.comacs.org In complexes where a 1,5-naphthyridine unit bridges two ruthenium centers, this communication can be evaluated using electrochemical methods by measuring the comproportionation constant. bohrium.comacs.org Studies have indicated that the communication through the 1,5-naphthyridine linker is somewhat less efficient compared to other bridging ligands like pyrazine. bohrium.comacs.org This property is crucial for the design of molecular wires and other electronic components.

Molecular Switches and Molecular Electronics